molecular formula C17H18N4O B1381124 N~1~-(2-methoxybenzyl)-4-phenyl-1H-imidazole-1,2-diamine CAS No. 1614826-51-5

N~1~-(2-methoxybenzyl)-4-phenyl-1H-imidazole-1,2-diamine

Cat. No. B1381124
M. Wt: 294.35 g/mol
InChI Key: GNWKPJQMHBJUNI-UHFFFAOYSA-N
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Description

“N~1~-(2-methoxybenzyl)-4-phenyl-1H-imidazole-1,2-diamine” is a compound that likely contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The “2-methoxybenzyl” and “4-phenyl” parts of the name suggest that there are methoxybenzyl and phenyl groups attached to the imidazole ring .


Molecular Structure Analysis

Based on the name, this compound likely has a complex structure with multiple functional groups. The imidazole ring is a key feature, and the methoxybenzyl and phenyl groups are likely attached to this ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as melting point, boiling point, and density would likely be influenced by the presence of the imidazole ring and the attached groups .

Scientific Research Applications

    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

    :

    • Application: This compound is synthesized for use as a key synthetic intermediate of other valuable pyrazole derivatives .
    • Method: An efficient one-pot two-step synthesis is used, involving a solvent-free condensation/reduction reaction sequence .
    • Results: The methodology is distinguished by its operational easiness, short reaction time, and the fact that isolation and purification of the aldimine intermediate is not required .

    2,3-dimethoxy and 3-acetoxy-2-methyl benzamides

    • Application: These compounds are synthesized and analyzed for their in vitro antioxidant activity .
    • Method: The compounds are synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
    • Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Future Directions

The study of new compounds with imidazole rings is an active area of research, given the importance of this structure in many biologically active compounds. Future research could involve studying the properties of this compound and its potential applications .

properties

IUPAC Name

1-N-[(2-methoxyphenyl)methyl]-4-phenylimidazole-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-22-16-10-6-5-9-14(16)11-19-21-12-15(20-17(21)18)13-7-3-2-4-8-13/h2-10,12,19H,11H2,1H3,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWKPJQMHBJUNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNN2C=C(N=C2N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601179339
Record name N1-[(2-Methoxyphenyl)methyl]-4-phenyl-1H-imidazole-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601179339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(2-methoxybenzyl)-4-phenyl-1H-imidazole-1,2-diamine

CAS RN

1614826-51-5
Record name N1-[(2-Methoxyphenyl)methyl]-4-phenyl-1H-imidazole-1,2-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1614826-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-[(2-Methoxyphenyl)methyl]-4-phenyl-1H-imidazole-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601179339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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